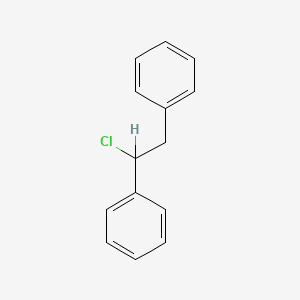

(2-Chloro-2-phenylethyl)benzene

Description

(2-Chloro-2-phenylethyl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a 2-chloro-2-phenylethyl group. This structure introduces both steric and electronic effects due to the chlorine atom at the β-position of the ethyl chain and the adjacent phenyl group. The compound is of significant interest in medicinal chemistry, particularly in kinase inhibitor development, where its structural features enhance binding affinity to biological targets . Synonyms include 1-((2-Chloro-2-phenylethyl)sulfonyl)-2,4-difluorobenzene (CAS 244278-68-0) and derivatives described in synthetic pathways for drug candidates .

Properties

IUPAC Name |

(1-chloro-2-phenylethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVROAJFELBNMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-14-1 | |

| Record name | NSC 93 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-chloro-2-phenylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chloro-2-phenylethyl)benzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the reaction of benzene with 2-chloroethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Direct Chlorination: Another method involves the direct chlorination of 2-phenylethyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. This reaction typically occurs under reflux conditions.

Industrial Production Methods: In industrial settings, (2-Chloro-2-phenylethyl)benzene is produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Types of Reactions:

Substitution Reactions: (2-Chloro-2-phenylethyl)benzene undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide (NaOH) can yield 2-phenylethanol.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of (2-Chloro-2-phenylethyl)benzene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce 2-phenylethyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

Substitution: 2-Phenylethanol, 2-Phenylethylamine.

Oxidation: 2-Phenylacetic acid, acetophenone.

Reduction: 2-Phenylethyl alcohol.

Scientific Research Applications

(2-Chloro-2-phenylethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms, particularly those involving halogenated substrates.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-2-phenylethyl)benzene primarily involves its reactivity as an alkylating agent. The chlorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic processes to introduce the phenylethyl group into target molecules. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Comparison with Similar Compounds

Phenylethyl Derivatives Without Chlorine Substitution

Compounds lacking the β-chloro substituent, such as 2-phenylethylbenzene, exhibit reduced biological activity. For example:

- The chlorine atom enhances hydrophobic interactions and stabilizes the binding conformation within the ATP-binding site .

- Synthetic Utility: Non-chlorinated phenylethyl derivatives are less reactive in nucleophilic substitution reactions, limiting their use in complex molecule synthesis .

Chlorinated Phenylethyl Analogues with Different Substitution Patterns

- 1-Chloro-1-phenylethane (): This isomer lacks the phenyl group on the ethyl chain, reducing steric hindrance.

- 4-Chloro-2-nitro-1-(2-phenylethyl)benzene () : Here, the chlorine is on the benzene ring rather than the ethyl chain. This structural variation shifts electronic effects, making the compound more electrophilic. It is used in crystallography studies but lacks kinase inhibition properties .

Compounds with Additional Functional Groups

- 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene (): The sulfonyl and nitro groups increase electron-withdrawing effects, enhancing stability and reactivity in substitution reactions.

- 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (): This compound exhibits potent adenosine A1 receptor antagonism (Ki = 50 nM). The pyrazolopyridine core combined with the 2-chloro-2-phenylethyl group optimizes receptor binding, highlighting the importance of chlorine in modulating affinity .

Data Tables

Key Research Findings

- Role of Chlorine in Bioactivity : The β-chloro substituent in (2-chloro-2-phenylethyl)benzene derivatives is critical for kinase inhibition, as it improves hydrophobic binding and reduces conformational flexibility .

- Electronic Effects : Chlorine’s electron-withdrawing nature enhances the reactivity of adjacent functional groups, facilitating nucleophilic substitutions in drug synthesis .

- Steric Considerations : The bulky phenyl group adjacent to chlorine creates steric hindrance, which can either enhance selectivity (e.g., in kinase inhibitors) or limit reactivity in certain reactions .

Biological Activity

(2-Chloro-2-phenylethyl)benzene, also known as β-phenethyl chloride, is an organic compound characterized by its chlorinated ethyl group attached to a phenyl ring. This compound has garnered attention in various fields due to its biological activity, particularly concerning its toxicity and interactions with biological systems. The following sections will detail its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₄H₁₃Cl

- Molecular Weight: 240.71 g/mol

- IUPAC Name: (2-Chloro-2-phenylethyl)benzene

The structure of (2-chloro-2-phenylethyl)benzene allows it to participate in various biochemical reactions, often acting as an electrophile in nucleophilic substitution reactions.

Target Interactions

(2-Chloro-2-phenylethyl)benzene interacts with several biological targets, including enzymes and proteins. Its mode of action is primarily through:

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the chlorinated ethyl group.

- Enzyme Inhibition: It has been shown to inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug-drug interactions.

Biochemical Pathways

The compound's involvement in various metabolic pathways is significant:

- Metabolic Activation: It can form reactive intermediates during metabolic processes, potentially leading to cytotoxic and genotoxic effects.

- Signal Transduction Modulation: By influencing kinase activity and other signaling pathways, it can affect cell growth and apoptosis.

Toxicological Profile

(2-Chloro-2-phenylethyl)benzene exhibits acute toxicity:

- Toxic Effects: Harmful if ingested or if it comes into contact with skin. It can cause irritation and other systemic effects upon exposure.

- Dosage Effects: Studies indicate that low doses may exhibit minimal toxicity while higher doses lead to significant adverse effects on cellular functions and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of (2-chloro-2-phenylethyl)benzene:

-

Study on Cytochrome P450 Interaction:

- Objective: To assess the impact of (2-chloro-2-phenylethyl)benzene on cytochrome P450 enzyme activity.

- Findings: The compound was found to significantly inhibit CYP1A2 activity, suggesting potential implications in drug metabolism.

-

Toxicity Assessment:

- Objective: To evaluate the acute toxicity of (2-chloro-2-phenylethyl)benzene in animal models.

- Findings: Results indicated that exposure led to notable behavioral changes and physiological effects, emphasizing the need for careful handling in laboratory settings.

-

Cellular Effects Study:

- Objective: To explore how (2-chloro-2-phenylethyl)benzene influences cellular signaling pathways.

- Findings: The compound was shown to modulate signaling pathways related to cell growth and apoptosis, indicating its potential role as a bioactive agent.

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2, CYP2C19, CYP2C9 |

| Toxicity | Acute toxicity; harmful upon skin contact or ingestion |

| Signal Modulation | Alters cell signaling pathways affecting growth and apoptosis |

| Metabolic Activation | Forms reactive intermediates leading to cytotoxic effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-chloro-2-phenylethyl)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, in the preparation of imidazole derivatives, intermediates like 3-(2-chloro-2-phenylethyl)thiophene are synthesized using halogenated precursors under controlled temperatures (40–60°C) and inert atmospheres . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts). Purity is monitored via TLC and HPLC, with yields typically ranging from 60–85% depending on substrate reactivity .

Q. How is the structural integrity of (2-chloro-2-phenylethyl)benzene confirmed post-synthesis?

- Methodological Answer : Characterization employs spectroscopic techniques:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.5 ppm) and aliphatic CH₂ groups (δ 3.5–4.0 ppm).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.7 for C₁₄H₁₃Cl).

- Elemental Analysis : Matches calculated vs. observed C, H, Cl percentages (±0.3% tolerance) .

Q. What are the stability profiles of (2-chloro-2-phenylethyl)benzene under varying pH and storage conditions?

- Methodological Answer : Stability studies show the compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the C-Cl bond. Optimal storage is at 0–6°C in amber vials under nitrogen to prevent photodegradation and oxidation. Degradation products (e.g., styrene derivatives) are monitored via GC-MS .

Q. What in vitro assays are used to evaluate the biological activity of derivatives containing (2-chloro-2-phenylethyl)benzene?

- Methodological Answer : Antibacterial activity is tested using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ values compared to controls like metronidazole .

Advanced Research Questions

Q. How does the steric and electronic environment of (2-chloro-2-phenylethyl)benzene influence its reactivity in transition-metal-catalyzed coupling reactions?

- Methodological Answer : The chlorine atom acts as a leaving group in Suzuki-Miyaura couplings, while the bulky phenylethyl group impacts regioselectivity. Computational studies (DFT) model transition states to predict coupling efficiency with aryl boronic acids. Experimental validation uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O at 80°C .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving (2-chloro-2-phenylethyl)benzene?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates, reducing β-hydrogen elimination. Temperature modulation (e.g., 25°C vs. reflux) and bulky nucleophiles (e.g., tert-butoxide) further suppress side reactions. Reaction progress is tracked via ¹H NMR to quantify alkene byproducts .

Q. How can computational methods (e.g., molecular docking) predict the interaction of (2-chloro-2-phenylethyl)benzene derivatives with bacterial target proteins?

- Methodological Answer : Docking simulations (AutoDock Vina) model binding affinities to E. coli DNA gyrase (PDB: 1KZN). Parameters include Lamarckian genetic algorithms and AMBER force fields. Results correlate with experimental MIC data, guiding structural modifications (e.g., adding sulfonyl groups) to enhance binding .

Q. What are the comparative pharmacokinetic profiles of (2-chloro-2-phenylethyl)benzene analogs, and how are metabolic pathways elucidated?

- Methodological Answer : In vitro microsomal assays (rat liver S9 fractions) identify metabolites via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) are inhibited/induced to map oxidation pathways. LogP values (e.g., 3.42) predict blood-brain barrier permeability, validated in rodent models .

Q. How do structural analogs of (2-chloro-2-phenylethyl)benzene with varied substituents affect antibacterial efficacy and resistance mechanisms?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with fluorine or methoxy substituents. Resistance is tested via serial passage assays, monitoring mutations via whole-genome sequencing. Synergistic effects with β-lactam antibiotics are quantified using checkerboard assays .

Data Contradictions & Resolution

-

Contradiction : and report varying yields (60–85%) for similar synthetic routes.

- Resolution : Differences arise from solvent purity (HPLC-grade vs. technical) and inert atmosphere integrity. Replicating protocols under strict anhydrous conditions improves reproducibility .

-

Contradiction : Computational docking ( ) predicts higher binding affinity for sulfonyl derivatives than observed in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.